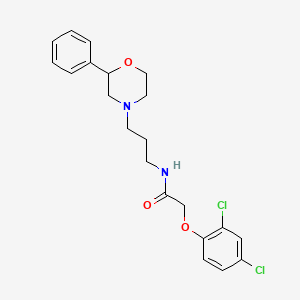

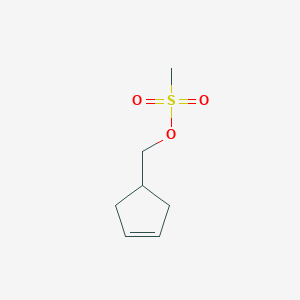

![molecular formula C14H15N3O2 B2382940 2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 1706443-54-0](/img/structure/B2382940.png)

2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one” is a heteroaromatic system that has been studied for its potential bioactivity . It has been envisioned as a potent bioisosteric analogue of MPC-6827, an anticancer agent .

Synthesis Analysis

The synthesis of this compound involves efficient microwave-assisted chemical processes . A suspension of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine in DMF was cooled to 0 °C. Then, NaH and methyl iodide were added. The reaction mixture was stirred at 0 °C for 1 h and warmed to room temperature .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . It is a 4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine .Chemical Reactions Analysis

The compound demonstrates single-digit micromolar inhibition of both AURKA and EGFR, providing evidence of a single molecule with dual activity against EGFR and AURKA .Applications De Recherche Scientifique

Synthesis and Derivative Development

Researchers have developed various derivatives of pyrimidine compounds, demonstrating diverse pharmacological and biological activities. For instance, the synthesis of novel oxo pyrimido pyrimidine derivatives has been explored, showcasing the versatility of these compounds in creating substances with potential biological activities (Jadhav et al., 2022). This research highlights the foundational chemical reactions and methodologies employed in generating these derivatives, underscoring their importance in the development of compounds with varied biological functions.

Antimicrobial Applications

The antimicrobial efficacy of pyrimidine derivatives has been a significant area of study. Research into dihydropyrimidinone and dihydropyrimidine derivatives has revealed their broad biological activities, including antibacterial, antiviral, and anticancer properties (Al-Juboori, 2020). Such studies are crucial in the ongoing search for new antimicrobial agents, especially in the face of increasing antibiotic resistance.

Corrosion Inhibition

Pyrimidine derivatives have also been investigated for their potential as corrosion inhibitors, an application of interest in materials science and engineering. For example, novel pyridopyrimidinone derivatives have been synthesized and evaluated for their effectiveness in inhibiting corrosion of carbon steel in acidic media, displaying promising results (Abdallah et al., 2018). This research points to the potential of these compounds in developing more efficient and environmentally friendly corrosion inhibitors.

Organic Synthesis Intermediates

The compound's utility extends to serving as intermediates in the synthesis of more complex organic molecules. For instance, cellulose sulfuric acid has catalyzed the efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones/-thiones, demonstrating the compound's role in facilitating organic reactions (Rajack et al., 2013). Such applications underscore the importance of these compounds in organic chemistry, providing valuable tools for synthesizing a wide range of chemical entities.

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-19-10-4-2-9(3-5-10)13-16-12-8-15-7-6-11(12)14(18)17-13/h2-5,15H,6-8H2,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWWLNQWKPPZIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(CCNC3)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

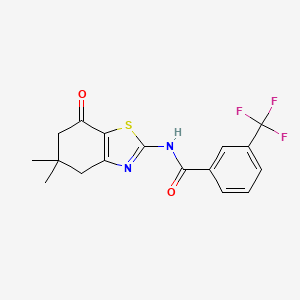

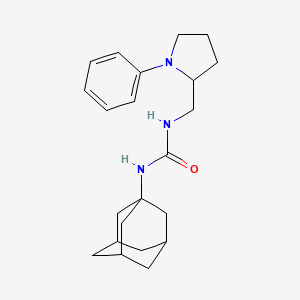

![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)

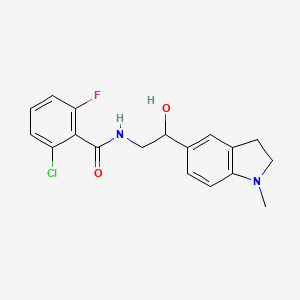

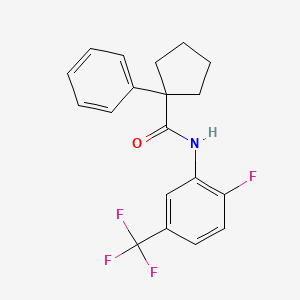

![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)

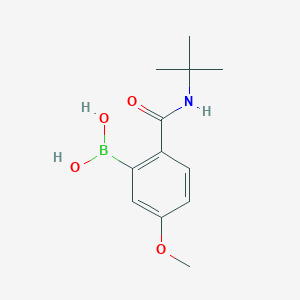

![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)

![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)

![3-(1,3-Benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one](/img/structure/B2382872.png)

![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2382880.png)